3-(2-chlorophenyl)-5-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-4-carboxamide
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Overview
Description
3-(2-Chlorophenyl)-5-methyl-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a trifluoromethyl group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-5-methyl-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide typically involves multiple steps, starting with the preparation of the core thiadiazole and oxazole rings. The synthesis may include:
Formation of the Thiadiazole Ring: This can be achieved through the reaction of appropriate hydrazine derivatives with carbon disulfide, followed by cyclization.
Formation of the Oxazole Ring: This involves the cyclization of α-haloketones with amides or nitriles.
Coupling Reactions: The thiadiazole and oxazole intermediates are then coupled using reagents such as palladium catalysts in Suzuki-Miyaura cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-5-methyl-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2-Chlorophenyl)-5-methyl-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Agrochemicals: Investigated for its potential as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its activity, thereby modulating a biological pathway .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
- 5-Methyl-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide
- 3-(2-Chlorophenyl)-1,2-oxazole-4-carboxamide
Uniqueness
The uniqueness of 3-(2-chlorophenyl)-5-methyl-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide lies in its combination of functional groups, which imparts specific chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H14ClF3N4O2S2 |
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Molecular Weight |
510.9 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C21H14ClF3N4O2S2/c1-11-16(17(29-31-11)14-7-2-3-8-15(14)22)18(30)26-19-27-28-20(33-19)32-10-12-5-4-6-13(9-12)21(23,24)25/h2-9H,10H2,1H3,(H,26,27,30) |
InChI Key |
CDMPVBXBBFFAKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(S3)SCC4=CC(=CC=C4)C(F)(F)F |
Origin of Product |
United States |
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